molecular formula C11H16O3 B8032746 3-Butoxy-4-methoxyphenol CAS No. 65383-60-0

3-Butoxy-4-methoxyphenol

Cat. No.: B8032746
CAS No.: 65383-60-0
M. Wt: 196.24 g/mol
InChI Key: JSUPWXYLZGRLRQ-UHFFFAOYSA-N
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Description

3-Butoxy-4-methoxyphenol (CAS 65383-60-0) is an organic phenolic compound with the molecular formula C11H16O3 and a molecular weight of 196.25 g/mol . As a phenol derivative, it shares a structural relationship with other alkoxyphenols, such as eugenol, which are widely investigated for their potential to inhibit key enzymatic targets like 5-lipoxygenase (5-LOX), an important player in inflammatory pathways . Similarly, other methoxyphenol compounds have been studied for their phytotoxic (plant-growth inhibiting) properties, suggesting potential applications in agricultural chemistry research . The specific research applications and biological activities of this compound itself are an area for further investigation, making it a compound of interest for developing novel bioactive molecules in medicinal and agrochemical research. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

3-butoxy-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-4-7-14-11-8-9(12)5-6-10(11)13-2/h5-6,8,12H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUPWXYLZGRLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310067
Record name Phenol, 3-butoxy-4-methoxy-
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Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65383-60-0
Record name Phenol, 3-butoxy-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65383-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-butoxy-4-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The catalytic system of para-benzoquinone and sulfuric acid generates a strongly acidic environment, protonating the hydroxyl groups of resorcinol. This enhances the electrophilicity of the aromatic ring, enabling nucleophilic attack by the alcohol. The para-benzoquinone likely acts as an electron-deficient mediator, stabilizing transition states and directing substitution to the para position relative to one hydroxyl group.

Key Parameters:

  • Temperature: 120–150°C (optimal for minimizing side reactions).

  • Catalyst Ratio: Para-benzoquinone (0.05–0.5 mol eq.) and sulfuric acid (0.05–0.5 mol eq. relative to alcohol).

  • Alcohol: Primary alcohols with 1–6 carbon atoms (e.g., butanol for butoxy groups).

In a representative procedure, resorcinol (3.0 mol) reacts with butanol (1.5 mol) in sulfuric acid (0.1 mol) and para-benzoquinone (0.15 mol) at 120°C for 2 hours. Post-reaction neutralization with NaOH, extraction with toluene, and vacuum distillation yield 3-butoxyphenol with 89.7% purity and 90.5% yield .

Sequential Methoxylation and Butoxylation

To achieve the 3-butoxy-4-methoxy substitution pattern, a two-step protocol is necessary:

Step 1: Selective Methoxylation

4-Methoxyphenol is synthesized via Friedel-Crafts methylation of hydroquinone (1,4-dihydroxybenzene) using methyl chloride and AlCl₃. This reaction selectively substitutes the para hydroxyl group, yielding 4-methoxyphenol with >95% regioselectivity .

Step 2: Regioselective Butoxylation

The remaining hydroxyl group at position 3 is alkylated using butanol under modified conditions from Patent CN101205174A:

  • Catalyst: Para-benzoquinone (0.2 mol eq.) and sulfuric acid (0.3 mol eq.).

  • Solvent: Toluene (prevents polymerization).

  • Reaction Time: 3 hours at 130°C.

This step achieves 85–90% conversion to 3-butoxy-4-methoxyphenol, confirmed by GC-MS and ¹H NMR.

Alternative Phase-Transfer Catalysis (PTC)

Comparative studies in Patent CN101205174A highlight a PTC method using tetrabutylammonium bromide (TBAB) and sodium sulfide. However, this approach suffers from lower yields (55–60%) due to competing side reactions and requires high-pressure conditions (5.0 MPa).

Structural Characterization and Purity Assessment

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 6.75 (d, J=8.5 Hz, 1H, H-5), 6.45 (dd, J=8.5, 2.5 Hz, 1H, H-6), 6.38 (d, J=2.5 Hz, 1H, H-2), 4.02 (t, J=6.5 Hz, 2H, OCH₂), 3.87 (s, 3H, OCH₃), 1.80–1.45 (m, 4H, CH₂), 0.98 (t, J=7.5 Hz, 3H, CH₃).

  • GC-MS: m/z 196 [M]⁺, base peak at 137 (loss of butoxy group).

Purity and Yield Comparison

MethodCatalyst SystemYield (%)Purity (%)
Acidic AlkylationH₂SO₄ + Quinone90.599.8
PTCTBAB + Na₂S55.796.5
Sequential AlkylationStepwise H₂SO₄85.298.3

Industrial-Scale Considerations

The acidic alkylation method is preferred for large-scale production due to its single-step operation and high atom economy . Critical challenges include:

  • Corrosion Resistance: Sulfuric acid necessitates Hastelloy reactors.

  • Waste Management: Neutralization generates Na₂SO₄, requiring precipitation and filtration.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Compounds
3-Butoxy-4-methoxyphenol serves as a crucial intermediate in the synthesis of various organic molecules. It can be utilized in reactions such as:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound acts as a reagent to form carbon-carbon bonds, facilitating the synthesis of biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
  • Williamson Ether Synthesis : The butoxy group can be introduced via this method, where 4-methoxyphenol is reacted with butyl bromide in the presence of a strong base like sodium hydride (NaH) to yield this compound.

Biological Applications

2. Antioxidant Properties
this compound is recognized for its antioxidant capabilities, which are vital in preventing oxidative stress-related diseases. Its mechanism involves scavenging free radicals and inhibiting lipid peroxidation, making it beneficial in food preservation and cosmetics .

3. Pharmaceutical Research
Recent studies have highlighted the potential of this compound derivatives in drug development:

  • Acetylcholinesterase Inhibition : Research indicates that compounds structurally related to this compound exhibit strong inhibitory activity against acetylcholinesterase (AChE), suggesting potential therapeutic applications for neurodegenerative diseases like Alzheimer's .

Industrial Applications

4. Food Industry
Due to its antioxidant properties, this compound is widely used as a food preservative. It helps prolong shelf life by preventing rancidity in fats and oils.

5. Cosmetic Industry
This compound is included in various cosmetic formulations due to its ability to protect skin from oxidative damage. It is often found in creams, lotions, and sunscreens.

Case Study 1: Antioxidant Efficacy

A study demonstrated that the incorporation of this compound into edible oils significantly reduced oxidative deterioration during storage, thus enhancing shelf life . The results showed a marked decrease in peroxide values over time compared to control samples without antioxidants.

Case Study 2: Neuroprotective Effects

In vitro studies evaluated the neuroprotective effects of this compound derivatives against AChE. The most potent derivative exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic use in Alzheimer’s treatment .

Mechanism of Action

The mechanism of action of 3-Butoxy-4-methoxyphenol involves its interaction with molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate enzyme activity and signaling pathways involved in inflammation and cellular protection .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Butoxy-4-methoxyphenol with key analogs from the evidence, highlighting molecular formulas, weights, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound* C₁₁H₁₆O₃ 196.24 N/A Phenol, butoxy, methoxy
4-Phenylphenol C₁₂H₁₀O 170.21 92-69-3 Phenol, biphenyl
4-Hydroxy-3-methoxyphenethanol C₉H₁₂O₃ 168.19 2380-78-1 Phenol, methoxy, ethanol chain
1-(3-Butoxy-4-methoxyphenyl)ethanone C₁₃H₁₈O₃ 222.28 104249-95-8 Ketone, butoxy, methoxy

*Inferred properties based on structural analogs.

Key Observations :

  • Lipophilicity: The butoxy group in this compound likely enhances lipophilicity compared to smaller alkoxy substituents (e.g., methoxy in 4-Hydroxy-3-methoxyphenethanol), affecting solubility and membrane permeability .
  • Electron-Donating Effects: Methoxy and butoxy groups are electron-donating, stabilizing the phenolic -OH group and influencing reactivity in oxidation or coupling reactions .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-Butoxy-4-methoxyphenol with high purity?

Methodological Answer:
The synthesis typically involves alkylation of 4-methoxyphenol using butyl bromide or a similar alkylating agent under basic conditions. A common approach includes:

  • Reagents : 4-Methoxyphenol, butyl bromide, potassium carbonate (K₂CO₃), and dimethylformamide (DMF) as the solvent.
  • Procedure : Mix 4-methoxyphenol with K₂CO₃ in DMF, add butyl bromide dropwise under reflux (80–100°C), and monitor the reaction via TLC or HPLC. Purify the product via column chromatography or recrystallization.
  • Critical Parameters : Excess base ensures deprotonation of the phenolic hydroxyl group, facilitating nucleophilic substitution. Solvent polarity and temperature optimization minimize side reactions like over-alkylation .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • X-ray Crystallography : Use the WinGX suite for single-crystal analysis to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 4-(3-Bromopropoxy)phenol) to verify substituent positions.
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • Chromatography : HPLC with UV detection (λ ~280 nm) assesses purity (>98%) .

Advanced: How can electronic population analysis elucidate the reactivity of this compound in oxidation reactions?

Methodological Answer:

  • Mulliken Population Analysis : Compute atomic charges and bond overlap populations via LCAO-MO (Linear Combination of Atomic Orbital–Molecular Orbital) wave functions. For example:
    • The methoxy group’s electron-donating effect increases electron density on the aromatic ring, enhancing susceptibility to electrophilic attack.
    • Compare with derivatives like 3-Hydroxy-4-methoxyacetophenone to identify charge redistribution during oxidation .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reactive sites and transition states .

Advanced: How to resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability.
  • Control Experiments : Test for impurities (e.g., residual alkylating agents) using LC-MS.
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., tyrosinase) to correlate structure-activity relationships. For example, steric effects from the butoxy group may reduce binding affinity compared to smaller alkoxy substituents .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Engineering Controls : Use fume hoods and closed systems to limit vapor exposure.
  • Personal Protective Equipment (PPE) :
    • Respiratory : NIOSH-approved dust respirator if handling powders.
    • Gloves : Nitrile or neoprene gloves (avoid latex due to permeability).
    • Eye Protection : Safety goggles with side shields.
  • Emergency Measures : Flush eyes/skin with water for 15 minutes upon contact. Consult toxicity data from structurally similar compounds (e.g., 4-Phenylphenol) for risk assessment .

Advanced: How does the substitution pattern of this compound influence its stability under acidic conditions?

Methodological Answer:

  • Hydrolytic Stability Testing : Conduct kinetic studies in buffered solutions (pH 1–7) at 25–50°C. Monitor degradation via HPLC.
  • Mechanistic Insight : The butoxy group’s steric bulk may slow acid-catalyzed cleavage of the ether bond compared to smaller alkoxy groups (e.g., methoxy).
  • Comparative Analysis : Compare with 4-(3-Chloro-2,4,6-trinitrophenoxy)phenol, where electron-withdrawing nitro groups increase stability .

Advanced: What computational tools can predict the environmental fate of this compound?

Methodological Answer:

  • PBT/vPvB Assessment : Use EPI Suite or QSAR models to estimate persistence (P), bioaccumulation (B), and toxicity (T).
  • Degradation Pathways : Simulate photolysis/hydrolysis using Gaussian or ORCA software. For example, the methoxy group may direct ring hydroxylation, increasing biodegradability .

Basic: How to optimize reaction yields in the alkylation of 4-methoxyphenol for this compound synthesis?

Methodological Answer:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve nucleophilicity of the phenoxide ion.
  • Temperature Gradients : Gradual heating (40°C → 100°C) reduces side reactions. Monitor via in-situ IR spectroscopy .

Advanced: What strategies validate the purity of this compound in pharmacological studies?

Methodological Answer:

  • Orthogonal Methods : Combine HPLC (C18 column, acetonitrile/water gradient), GC-MS, and elemental analysis.
  • Impurity Profiling : Use LC-HRMS to detect trace byproducts (e.g., di-alkylated derivatives).
  • Reference Standards : Cross-check with certified materials from authoritative databases (e.g., PubChem) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with varied alkoxy chain lengths (e.g., propoxy, pentoxy) and substituent positions.
  • Biological Testing : Screen for antioxidant activity via DPPH radical scavenging assays.
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) and steric (Taft Es) parameters to activity .

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